molecular formula C11H11ClN2O2 B13169153 3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole

3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B13169153
M. Wt: 238.67 g/mol
InChI Key: SXFUGRVGPFQLKO-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethoxybenzohydrazide with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted oxadiazoles, while oxidation or reduction can yield different functionalized derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may interact with enzymes or receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 4-ethoxyphenyl sulfone
  • 2,2-Bis(3-chloromethyl-4-ethoxyphenyl)propane

Uniqueness

3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

3-(chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C11H11ClN2O2/c1-2-15-9-5-3-8(4-6-9)11-13-10(7-12)14-16-11/h3-6H,2,7H2,1H3

InChI Key

SXFUGRVGPFQLKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)CCl

Origin of Product

United States

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